molecular formula C12H8ClNO2 B1452781 5-Chloro-6-phenylpyridine-3-carboxylic acid CAS No. 1148027-23-9

5-Chloro-6-phenylpyridine-3-carboxylic acid

Cat. No. B1452781
CAS RN: 1148027-23-9
M. Wt: 233.65 g/mol
InChI Key: WUKGRIPYQSBUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-phenylpyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 5th position and a phenyl group at the 6th position. The 3rd position of the pyridine ring is substituted with a carboxylic acid group .

Scientific Research Applications

Antifungal Applications

5-Chloro-6-phenylpyridine-3-carboxylic acid: has been utilized in the synthesis of derivatives that exhibit significant antifungal properties . These compounds have shown effectiveness against various fungal pathogens, indicating potential use in developing new antifungal agents.

Insecticidal Activity

Derivatives of this compound have been synthesized and tested for their insecticidal activity, particularly against the diamondback moth . The structure-activity relationship (SAR) studies suggest that certain substitutions on the pyridine ring can enhance insecticidal potency.

Pharmacological Research

In pharmacology, 5-Chloro-6-phenylpyridine-3-carboxylic acid is a precursor in synthesizing compounds with potential medicinal applications. Its derivatives are being explored for various therapeutic uses due to their bioactive properties .

Agricultural Science

The compound’s derivatives have been investigated for their potential as plant growth regulators and crop protection agents . This application is crucial for enhancing agricultural productivity and managing crop diseases.

Material Science

In material science, 5-Chloro-6-phenylpyridine-3-carboxylic acid can be a building block for creating novel materials with specific desired properties. Its aromatic structure makes it suitable for constructing complex molecular architectures .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, aiding in the construction of complex molecules. It’s particularly valuable in multi-step synthetic processes where precise functional group manipulation is required .

Environmental Science

While not directly used, understanding the environmental fate and transport of similar compounds helps in assessing the environmental impact of chemical pollutants. Research in this area contributes to the development of remediation strategies for contaminated sites .

Biochemistry Research

In biochemistry, the study of such heterocyclic compounds aids in understanding the interaction between small molecules and biological systems. This knowledge is fundamental in drug design and the development of diagnostic tools.

Safety and Hazards

Specific safety and hazard information for 5-Chloro-6-phenylpyridine-3-carboxylic acid is not available in the resources .

Future Directions

Future research could focus on the modification of 5-Chloro-6-phenylpyridine-3-carboxylic acid and similar compounds to develop new compounds with potent biological activity. For instance, a study on 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives showed promising antifungal activities .

properties

IUPAC Name

5-chloro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKGRIPYQSBUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-phenylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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